[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate
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Overview
Description
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate is a chemical compound with a unique structure that combines a cyclopentyl ring with an amino and a cyano group, along with a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.
Addition of the trifluoroacetate moiety: This step often involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoroacetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetate group.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the trifluoroacetate moiety.
Scientific Research Applications
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Bromocyclopentanol: Shares a similar cyclopentyl ring structure but with a bromine atom instead of the amino and cyano groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar applications in medicinal chemistry.
Uniqueness
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate is unique due to its combination of functional groups, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H9F3N2O2 |
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Molecular Weight |
222.16 g/mol |
IUPAC Name |
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)6(14)15-7(4-12)3-1-2-5(7)13/h5H,1-3,13H2/t5-,7-/m0/s1 |
InChI Key |
HZCPTYFEGAYKLA-FSPLSTOPSA-N |
Isomeric SMILES |
C1C[C@@H]([C@](C1)(C#N)OC(=O)C(F)(F)F)N |
Canonical SMILES |
C1CC(C(C1)(C#N)OC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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